Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its unique structure, which includes ethyl, dipropyl, and carboxylate functional groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxaldehyde with ethyl alcohol in the presence of an acid catalyst to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Uniqueness
Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable .
Properties
CAS No. |
647836-67-7 |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-5-9-12-11(7-3)14(15(17)18-8-4)13(16-12)10-6-2/h16H,5-10H2,1-4H3 |
InChI Key |
VDOZIJKTEYCAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)CCC)C(=O)OCC)CC |
Origin of Product |
United States |
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